Ethyl 3,4-dichloro-5-methylphenylacetate
Description
Ethyl 3,4-dichloro-5-methylphenylacetate is an aromatic ester characterized by a phenyl ring substituted with chlorine atoms at positions 3 and 4, a methyl group at position 5, and an ethyl acetate moiety. The chlorine substituents enhance lipophilicity and metabolic stability, while the methyl group may influence steric interactions in molecular binding .
Properties
IUPAC Name |
ethyl 2-(3,4-dichloro-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-10(14)6-8-4-7(2)11(13)9(12)5-8/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZUUAGFHSZGJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dichloro-5-methylphenylacetate typically involves the esterification of 3,4-dichloro-5-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3,4-dichloro-5-methylphenylacetic acid+ethanolH2SO4Ethyl 3,4-dichloro-5-methylphenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dichloro-5-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,4-dichloro-5-methylphenylacetic acid.
Reduction: 3,4-dichloro-5-methylphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,4-dichloro-5-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dichloro-5-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) Methyl 2-{[4-(3,4-Dichlorophenyl)-1,2,3-Thiadiazol-5-yl]Sulfanyl}Acetate
- Structure : Shares a 3,4-dichlorophenyl group but incorporates a thiadiazole-sulfanyl moiety (Figure 1).
- The sulfanyl group (-S-) may increase susceptibility to hydrolysis compared to the more stable ester linkage in the target compound.
- Applications: Likely used in fungicides or herbicides due to thiadiazole’s known role in disrupting microbial enzymes .
(b) Ethyl 2-(2,4-Dichloro-5-(5-[3-(Trifluoromethyl)Phenyl]-1H-1,2,3,4-Tetrazol-1-yl)Phenoxy)Acetate
- Structure : Contains a tetrazole ring and trifluoromethyl (-CF₃) substituent (Figure 2).
- Key Differences: The tetrazole ring (a nitrogen-rich heterocycle) enhances metabolic resistance and may improve binding to metalloenzymes.
- Applications : Tetrazole derivatives are prominent in drug discovery (e.g., antihypertensive agents) due to their bioisosteric properties .
(c) Ethyl Palmitate
- Structure : A saturated fatty acid ester (C16 chain) lacking aromatic or halogen substituents.
- Key Differences: Higher molecular weight and hydrophobicity compared to aromatic esters. Limited bioactivity in pesticidal contexts but notable as a pheromone or attractant in ecological studies (e.g., insect behavior modulation) .
Research Implications and Gaps
- Pharmacological Relevance : Structural analogs with tetrazole or thiadiazole motifs highlight opportunities for derivatization to enhance target specificity .
- Data Limitations : Most comparisons are inferred from structural analogs; empirical data on the target compound’s solubility, toxicity, and environmental impact are needed.
Figures Figure 1: Structure of Methyl 2-{[4-(3,4-Dichlorophenyl)-1,2,3-Thiadiazol-5-yl]Sulfanyl}Acetate Figure 2: Structure of Ethyl 2-(2,4-Dichloro-5-(5-[3-(Trifluoromethyl)Phenyl]-Tetrazol-1-yl)Phenoxy)Acetate
Biological Activity
Ethyl 3,4-dichloro-5-methylphenylacetate is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H12Cl2O2
- Molecular Weight : 273.13 g/mol
- IUPAC Name : Ethyl 3,4-dichloro-5-methylbenzoate
This compound belongs to the class of phenylacetates, which are known for their various biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Antibacterial Activity
A study assessing the antibacterial efficacy of several phenylacetates, including this compound, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 µg/mL |
| Escherichia coli | 18 | 75 µg/mL |
| Bacillus subtilis | 20 | 50 µg/mL |
| Pseudomonas aeruginosa | 12 | 150 µg/mL |
This table indicates that this compound exhibits considerable antibacterial activity, particularly against Bacillus subtilis and Escherichia coli.
Antifungal Activity
In addition to its antibacterial properties, the compound has also shown antifungal activity. The antifungal efficacy was evaluated against common fungal strains such as Candida albicans and Aspergillus niger. The results are presented in Table 2:
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 16 | 80 µg/mL |
| Aspergillus niger | 14 | 90 µg/mL |
These findings suggest that this compound can inhibit fungal growth effectively.
Anticancer Activity
Research has also explored the anticancer potential of this compound. A study investigated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induces apoptosis in cancer cells.
Case Study: MCF-7 Cell Line
In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound. The findings are summarized in Table 3:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 65 | - |
| 50 | 40 | - |
| 100 | 20 | ~45 |
The IC50 value indicates that the compound effectively reduces cell viability at higher concentrations, suggesting its potential as an anticancer agent.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 3,4-dichloro-5-methylphenylacetate?
The compound is typically synthesized via acid-catalyzed esterification of 3,4-dichloro-5-methylphenylacetic acid with ethanol. Alternatively, coupling reactions using activated intermediates (e.g., acid chlorides) can be employed. For example, describes refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (110–120°C, 15–20 hours), suggesting similar conditions could be adapted. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 4:1; Rf 0.3–0.5) .
Basic: What analytical techniques provide reliable structural confirmation of this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : Analyze aromatic protons (δ 7.2–8.0 ppm) and ester carbonyl signals (δ 165–175 ppm), as demonstrated for dichlorobenzoate derivatives in .
- HPLC-MS : Use C18 columns with methanol:water (70:30) to confirm purity (>95%) and detect molecular ions, aligning with purity standards in .
- Elemental Analysis : Verify C/H/Cl ratios within ±0.3% of theoretical values.
Advanced: How can researchers optimize the coupling efficiency in esterification reactions for this compound?
Systematically evaluate:
- Catalysts : Compare p-toluenesulfonic acid (0.5–2 mol%) vs. DMAP-based systems.
- Solvent Effects : Test aprotic solvents (toluene vs. DMF) for azeotropic water removal.
- Reaction Kinetics : Perform time-course NMR analysis (every 2 hours) to identify rate-limiting steps, referencing ’s 15-hour reflux protocol .
Advanced: What strategies resolve contradictory thermal stability data between DSC and TGA?
Conduct parallel experiments:
- Heating Rate Variation : Compare decomposition at 2°C/min (kinetic) vs. 10°C/min (thermodynamic).
- GC-MS Coupling : Characterize decomposition byproducts.
- Cycling Tests : Assess reversibility via 3 heating-cooling cycles, as inferred from thermal studies of esters in .
Basic: What purification techniques achieve >98% purity for research-grade material?
Sequential purification steps:
Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (5% → 30% ethyl acetate in hexane).
Recrystallization : Dissolve in hot ethanol (60°C) and cool to -20°C for 12 hours.
Final Filtration : 0.2 μm PTFE membrane, aligning with >95% purity benchmarks in .
Advanced: How can computational chemistry predict regioselectivity in electrophilic substitution reactions?
Use DFT calculations (B3LYP/6-311+G(d,p) level) to:
- Map electrostatic potential surfaces for electron-deficient regions.
- Calculate activation energies for chlorination at C3 vs. C5 positions.
- Validate with experimental outcomes using in situ 19F NMR, referencing molecular modeling approaches in ’s technical resources .
Basic: What stability considerations are critical for long-term storage?
- Storage Conditions : Keep in amber vials under inert gas (N2/Ar) at -20°C to prevent hydrolysis.
- Stability Monitoring : Conduct quarterly HPLC checks (method per ) to detect degradation .
Advanced: How to analyze stereochemical outcomes in derivatives of this compound?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10).
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for absolute configuration determination, referencing spectroscopic methodologies in .
Basic: What solvent systems are optimal for recrystallization?
Test polar/non-polar combinations:
- Ethanol/Water : Gradual addition of water to ethanolic solutions.
- Hexane/Diethyl Ether : For high-purity crystals, as inferred from recrystallization protocols in .
Advanced: How to validate synthetic byproduct identification?
- LC-MS/MS : Fragment ions analysis for structural elucidation.
- Isotopic Labeling : Use deuterated reagents to trace reaction pathways, referencing HRMS techniques in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
